molecular formula C11H11N3O B6257847 N-methyl-N-phenyl-1H-imidazole-1-carboxamide CAS No. 92289-43-5

N-methyl-N-phenyl-1H-imidazole-1-carboxamide

Cat. No.: B6257847
CAS No.: 92289-43-5
M. Wt: 201.22 g/mol
InChI Key: BJNJXUMEIRTTPI-UHFFFAOYSA-N
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Description

N-methyl-N-phenyl-1H-imidazole-1-carboxamide is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methyl-N-phenyl-1H-imidazole-1-carboxamide can be synthesized through several methods. One common approach involves the reaction of imidazole with methyl formate (or other formate esters) under basic conditions . Another method includes the acid-catalyzed methylation of imidazole by methanol . These reactions typically require controlled temperatures and specific catalysts to achieve high yields.

Industrial Production Methods

Industrial production of this compound often employs the Radziszewski reaction, which involves the condensation of glyoxal, formaldehyde, and a mixture of ammonia and methylamine . This method is favored for its efficiency and scalability, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-phenyl-1H-imidazole-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazoles, which can have different functional groups such as hydroxyl, amino, or halogen groups .

Mechanism of Action

The mechanism of action of N-methyl-N-phenyl-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-1H-imidazole-1-carboxamide
  • N-phenyl-1H-imidazole-1-carboxamide
  • 1H-imidazole-1-carboxamide

Uniqueness

N-methyl-N-phenyl-1H-imidazole-1-carboxamide is unique due to the presence of both methyl and phenyl groups on the imidazole ring.

Properties

CAS No.

92289-43-5

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

N-methyl-N-phenylimidazole-1-carboxamide

InChI

InChI=1S/C11H11N3O/c1-13(10-5-3-2-4-6-10)11(15)14-8-7-12-9-14/h2-9H,1H3

InChI Key

BJNJXUMEIRTTPI-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)N2C=CN=C2

Purity

95

Origin of Product

United States

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